molecular formula C17H21ClN2OS B2880301 2-{[(4-chlorophenyl)methyl]sulfanyl}-1-cyclohexanecarbonyl-4,5-dihydro-1H-imidazole CAS No. 851801-49-5

2-{[(4-chlorophenyl)methyl]sulfanyl}-1-cyclohexanecarbonyl-4,5-dihydro-1H-imidazole

Cat. No.: B2880301
CAS No.: 851801-49-5
M. Wt: 336.88
InChI Key: WYJZYMKBZHZCGK-UHFFFAOYSA-N
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Description

2-{[(4-chlorophenyl)methyl]sulfanyl}-1-cyclohexanecarbonyl-4,5-dihydro-1H-imidazole is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chlorophenyl group, a methylsulfanyl group, and a dihydroimidazolyl group attached to a cyclohexylmethanone backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-chlorophenyl)methyl]sulfanyl}-1-cyclohexanecarbonyl-4,5-dihydro-1H-imidazole typically involves multiple steps. One common method starts with the reaction of 4-chlorobenzyl chloride with thiourea to form 4-chlorobenzylthiourea. This intermediate is then cyclized with cyclohexanone under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-chlorophenyl)methyl]sulfanyl}-1-cyclohexanecarbonyl-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the cyclohexylmethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Substituted aromatic compounds

Scientific Research Applications

Chemistry

In chemistry, 2-{[(4-chlorophenyl)methyl]sulfanyl}-1-cyclohexanecarbonyl-4,5-dihydro-1H-imidazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or receptor-ligand interactions.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{[(4-chlorophenyl)methyl]sulfanyl}-1-cyclohexanecarbonyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The chlorophenyl group may interact with hydrophobic pockets in proteins, while the methylsulfanyl group can form hydrogen bonds or participate in redox reactions. The dihydroimidazolyl group may enhance binding affinity through additional interactions with the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • [2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-ethoxyphenyl)methanone
  • [2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-difluorophenyl)methanone

Uniqueness

Compared to similar compounds, 2-{[(4-chlorophenyl)methyl]sulfanyl}-1-cyclohexanecarbonyl-4,5-dihydro-1H-imidazole stands out due to its cyclohexylmethanone backbone, which may confer unique chemical and biological properties. This structural feature can influence its reactivity, binding affinity, and overall stability, making it a valuable compound for various applications.

Properties

IUPAC Name

[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-cyclohexylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2OS/c18-15-8-6-13(7-9-15)12-22-17-19-10-11-20(17)16(21)14-4-2-1-3-5-14/h6-9,14H,1-5,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYJZYMKBZHZCGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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